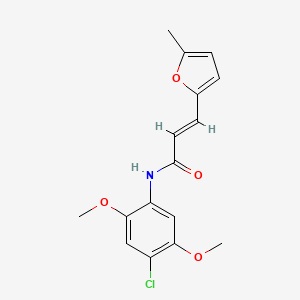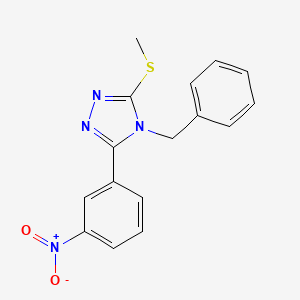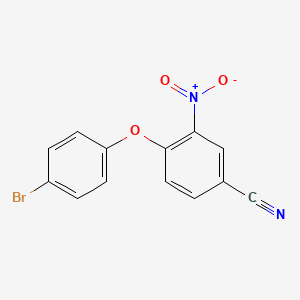![molecular formula C14H13N3OS B5777837 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MPB, is a compound that has attracted significant attention in the scientific community due to its potential applications in research. MPB is a thiol-reactive compound that can modify cysteine residues in proteins, making it a useful tool for studying protein function and interactions.
Aplicaciones Científicas De Investigación
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has a wide range of potential applications in scientific research. One of the most significant uses of this compound is in the study of protein function and interactions. This compound can modify cysteine residues in proteins, which can alter their activity and binding properties. This makes this compound a valuable tool for studying protein-protein interactions, enzyme activity, and signaling pathways.
Mecanismo De Acción
The mechanism of action of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the modification of cysteine residues in proteins. This compound reacts with the thiol group of cysteine residues to form a covalent bond, which can alter the structure and function of the protein. The modification of cysteine residues can also affect the binding properties of proteins, which can be useful in studying protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of several enzymes, including caspases and proteases. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is its specificity for cysteine residues in proteins. This makes it a valuable tool for studying protein function and interactions. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound does have some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, this compound can modify other thiol-containing molecules, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of new derivatives of this compound with improved specificity and reduced toxicity. Another area of interest is the use of this compound in combination with other compounds to target specific proteins or pathways. Finally, the use of this compound in animal models of disease could provide valuable insights into its therapeutic potential.
Propiedades
IUPAC Name |
N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-8-15-12(9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVLXFLEPNTKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylthio)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5777756.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)



![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)

![8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5777833.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)
